molecular formula C8H10BrN3O2 B15240936 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide

2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide

Cat. No.: B15240936
M. Wt: 260.09 g/mol
InChI Key: DZPMEYWWUBKICZ-UHFFFAOYSA-N
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Description

2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amines.

    Amination: The amino group at the 5-position can be introduced through nucleophilic substitution reactions using amines.

    Acetylation: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The acetamide group can also interact with biological molecules through hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-3-chloro-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(5-Amino-3-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(5-Amino-3-iodo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide can impart unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

2-(5-amino-3-bromo-4-methyl-2-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C8H10BrN3O2/c1-4-5(10)2-12(3-6(11)13)8(14)7(4)9/h2H,3,10H2,1H3,(H2,11,13)

InChI Key

DZPMEYWWUBKICZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CC(=O)N)Br

Origin of Product

United States

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